tert-butyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate
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Overview
Description
tert-butyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate: is a complex organic compound often used in synthetic chemistry. It is characterized by its tert-butyl ester and tert-butoxycarbonyl (Boc) protecting groups, which are commonly employed in peptide synthesis to protect amino groups during reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate typically involves multiple steps:
Formation of the tert-butyl ester: This can be achieved by reacting the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Introduction of the tert-butoxycarbonyl group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often using automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-butyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate is used as an intermediate in the synthesis of peptides and other complex molecules. Its protecting groups are crucial for selective reactions.
Biology and Medicine
In biological research, this compound is used to study enzyme-substrate interactions and protein folding. In medicine, it serves as a precursor for the synthesis of pharmaceuticals, particularly those involving peptide-based drugs.
Industry
In the industrial sector, it is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of tert-butyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective synthesis. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (4S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate: Similar structure but different stereochemistry.
tert-butyl (4R,5R)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate: Different stereochemistry at both chiral centers.
tert-butyl (4S,5S)-4-amino-5-methyl-3-oxoheptanoate: Lacks the Boc protecting group.
Uniqueness
The unique combination of the tert-butyl ester and Boc protecting groups in tert-butyl (4S,5S)-4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxoheptanoate makes it particularly useful in peptide synthesis, providing both stability and reactivity under controlled conditions.
Properties
Molecular Formula |
C17H31NO5 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl (4S,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate |
InChI |
InChI=1S/C17H31NO5/c1-9-11(2)14(18-15(21)23-17(6,7)8)12(19)10-13(20)22-16(3,4)5/h11,14H,9-10H2,1-8H3,(H,18,21)/t11-,14-/m0/s1 |
InChI Key |
CMCMPMVCJUJBQI-FZMZJTMJSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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